molecular formula C18H14ClN3O5 B2586477 (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380476-62-0

(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2586477
CAS RN: 380476-62-0
M. Wt: 387.78
InChI Key: UPHUCHBORZXSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H14ClN3O5 and its molecular weight is 387.78. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A New Synthesis of Entacapone and Related Studies : A novel synthesis approach for the catechol-O-methyltransferase (COMT) inhibitor, entacapone, was developed, highlighting its significance in mild conditions and the exploration of demethylation processes. This research contributes to the understanding of the synthesis and structure of related compounds, offering insights into their potential applications beyond their initial scope, including preliminary in vitro activity against tuberculosis and dengue (Harisha et al., 2015).

Photoluminescence Properties

π-Extended Fluorene Derivatives : The study on functional π-extended fluorene derivatives, including those with nitro groups, revealed high fluorescence quantum yields and unique solvatochromic properties. These findings suggest potential applications in materials science, particularly in the development of fluorescent dyes and sensors with high efficiency and tunable emission properties (Kotaka, Konishi, & Mizuno, 2010).

Corrosion Inhibition

N-Phenyl-Benzamides and Corrosion Inhibition : Research on N-Phenyl-benzamide derivatives highlighted their role as effective corrosion inhibitors, demonstrating the impact of substituents on inhibition efficiency. This study provides a basis for the application of similar compounds in protecting metals from corrosion, underlining the importance of molecular structure in designing effective inhibitors (Mishra et al., 2018).

Optical and Electronic Properties

Nonlinear Optical Properties of Chalcone Derivatives : A dual approach study on chalcone derivatives unveiled their promising linear and nonlinear optical properties, suggesting their suitability for use in semiconductor devices and photonic applications. The research emphasizes the role of molecular design in achieving desirable optoelectronic characteristics for technological applications (Shkir et al., 2019).

Mechanofluorochromic Properties

3-Aryl-2-Cyano Acrylamide Derivatives : The investigation of 3-aryl-2-cyano acrylamide derivatives revealed their mechanofluorochromic properties, driven by distinct stacking modes. This study contributes to the understanding of how molecular interactions influence optical properties, offering pathways to develop smart materials for sensing and display technologies (Song et al., 2015).

properties

IUPAC Name

(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-26-16-6-3-11(8-14(16)19)7-12(10-20)18(23)21-15-5-4-13(22(24)25)9-17(15)27-2/h3-9H,1-2H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHUCHBORZXSJV-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.